5'-N-methylcarboxamidoadenosine is a modified nucleoside derivative of adenosine, which plays a significant role in pharmacology, particularly in the context of adenosine receptors. This compound is notable for its agonistic activity on the A3 adenosine receptor subtype, which is implicated in various physiological processes including cardioprotection and anti-inflammatory responses.
5'-N-methylcarboxamidoadenosine can be synthesized through various chemical methods, often involving modifications to the adenosine structure. It has been the subject of extensive research due to its potential therapeutic applications.
This compound falls under the category of nucleoside analogs, specifically those that are modified at the 5' position of the ribose sugar. Its classification is further defined by its action as an adenosine receptor agonist, particularly for the A3 subtype.
The synthesis of 5'-N-methylcarboxamidoadenosine typically involves several key steps:
One notable method involves using intermediates such as O6-(benzotriazol-1-yl)-2-amino-2',3'-O-isopropylideneinosine-5'-N-methylcarboxamide, which can be transformed into various N6-substituted derivatives through selective reactions. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce diverse substituents on the N6 position, enhancing biological activity and selectivity toward adenosine receptors .
The molecular structure of 5'-N-methylcarboxamidoadenosine consists of:
The molecular formula is CHNO, with a molar mass of approximately 276.29 g/mol. The compound exhibits specific stereochemistry that influences its interaction with adenosine receptors.
5'-N-methylcarboxamidoadenosine participates in various chemical reactions, primarily involving:
In vitro studies have shown that this compound can effectively inhibit forskolin-stimulated adenylyl cyclase activity in cells expressing A3 receptors, demonstrating its functional role as an agonist .
The mechanism of action for 5'-N-methylcarboxamidoadenosine primarily involves:
Studies indicate that certain derivatives exhibit significantly enhanced selectivity and potency for A3 receptors compared to other subtypes, with some compounds demonstrating over 500-fold selectivity .
Relevant data from studies show binding affinities in low nanomolar ranges for selective derivatives, indicating strong interactions with target receptors .
5'-N-methylcarboxamidoadenosine has significant scientific applications:
Research continues to explore its efficacy and safety profiles in clinical settings, aiming to harness its properties for therapeutic use .
Core Structure and Modifications5’-N-Methylcarboxamidoadenosine (MECA) is a synthetic adenosine analog characterized by a 5’-N-methylcarboxamide substitution replacing the native ribose 5’-hydroxyl group. Its chemical name is N⁶-substituted 5’-(N-methylcarboxamido)-5’-deoxyadenosine, with a molecular formula of C₁₂H₁₆N₆O₄ and a molecular weight of 308.3 g/mol [8] [9]. The carboxamide group enhances metabolic stability by resisting deamination by adenosine deaminase (ADA), while the methyl moiety fine-tunes steric interactions with adenosine receptor (AR) binding pockets [4] [10]. The ribose ring adopts a North (N) envelope conformation, critical for high-affinity binding at A₃AR, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies [6] [7].
Solubility and StabilityMECA exhibits limited aqueous solubility (3.4 mg/mL in 0.1 M HCl) but dissolves well in dimethyl sulfoxide (DMSO; 14 mg/mL) and ethanol. Solutions remain stable for several days at 4°C when prepared in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin [8].
Table 1: Physicochemical Properties of 5’-N-Methylcarboxamidoadenosine
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆N₆O₄ |
Molecular Weight | 308.3 g/mol |
Aqueous Solubility | 3.4 mg/mL (0.1 M HCl) |
DMSO Solubility | 14 mg/mL |
Stability | >72 hours at 4°C (cyclodextrin solutions) |
Receptor Binding and SelectivityMECA derivatives exhibit nuanced selectivity across AR subtypes (A₁, A₂A, A₂B, A₃). Key determinants include:
Table 2: Adenosine Receptor Binding Affinities (Kᵢ, nM) of MECA Derivatives
Compound | A₁AR | A₂AAR | A₂BAR | A₃AR | Primary Selectivity |
---|---|---|---|---|---|
MECA (parent) | 120 ± 15* | 85 ± 10* | 290 ± 30* | 110 ± 20* | Non-selective |
IB-MECA | 51 ± 8 | 290 ± 40 | >10,000 | 1.8 ± 0.3 | A₃AR |
Cl-IB-MECA | 533 ± 75 | 1,480 ± 95 | >10,000 | 0.38 ± 0.05 | A₃AR |
2-Amino-3-Cl-Bn-MECA | >10,000 | >10,000 | >10,000 | 11.8 ± 1.3 | A₃AR |
MRS3558 (N-methanocarba) | 1,420 | 2,890 | ND | 0.6 | A₃AR |
Data synthesized from [4] [7] [9]; ND = Not Determined.
Functional Activity and Signaling
Early Adenosine Analog SynthesisThe discovery of MECA derivatives originated in the 1980s with efforts to stabilize adenosine against enzymatic degradation. Initial work focused on 5’-carboxamide modifications, leading to 5’-(N-ethylcarboxamido)adenosine (NECA), a non-selective AR agonist [9]. Researchers replaced the ethyl group with methyl to enhance metabolic stability, yielding MECA as a versatile scaffold [8] [10].
Selectivity Optimization Milestones
Key Applications and Tool Compounds
Recent Advances
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7